Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
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Overview
Description
Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the isoxazole ring . The final esterification step involves the reaction of the isoxazole with ethyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to minimize waste and environmental impact, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate: Contains a methoxy group on the phenyl ring instead of a methyl group.
Uniqueness
Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c1-3-20-13(19)11-8(2)21-18-12(11)9-4-6-10(7-5-9)14(15,16)17/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVOAKINPLEFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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